3-Methyl-3-(2-phenylethyl)pyrrolidine
Description
Molecular Architecture and Bond Connectivity Analysis
The molecular architecture of 3-Methyl-3-(2-phenylethyl)pyrrolidine is characterized by a five-membered pyrrolidine ring with two distinct substituents attached to the C3 carbon atom. The compound possesses the Chemical Abstracts Service registry number 1248713-00-9 and is catalogued in PubChem with the compound identification number 62353568. The molecular structure features a pyrrolidine ring as the central core, with a methyl group and a 2-phenylethyl chain both attached to the same carbon atom, creating a quaternary carbon center at position 3 of the ring.
The bond connectivity analysis reveals that the pyrrolidine ring maintains the characteristic five-membered nitrogen-containing heterocycle structure, where the nitrogen atom forms two carbon-nitrogen bonds with adjacent ring carbons. The phenylethyl substituent consists of a phenyl ring connected through a two-carbon ethyl bridge to the pyrrolidine ring system. This arrangement creates an extended aromatic system that is separated from the saturated heterocycle by the flexible ethyl linker, allowing for conformational flexibility while maintaining structural integrity.
Detailed structural analysis indicates that the compound's SMILES notation is represented as CC1(CCC2=CC=CC=C2)CNCC1, which clearly demonstrates the connectivity pattern where both substituents are attached to the same carbon atom of the pyrrolidine ring. The molecular structure features a total of 13 carbon atoms, 19 hydrogen atoms, and one nitrogen atom, consistent with its classification as a tertiary amine derivative. The presence of the quaternary carbon at position 3 significantly influences the ring's conformational preferences and overall molecular geometry compared to unsubstituted or monosubstituted pyrrolidine derivatives.
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of 3-Methyl-3-(2-phenylethyl)pyrrolidine is profoundly influenced by the presence of the quaternary carbon at position 3, which creates unique conformational constraints within the pyrrolidine ring system. Studies on pyrrolidine ring conformations have demonstrated that these five-membered rings typically adopt envelope conformations, where one carbon atom is displaced from the plane formed by the other four ring atoms. The substitution pattern in this compound significantly affects the puckering behavior and conformational equilibrium of the ring system.
Research on pyrrolidine conformational dynamics has shown that the ring puckering can be characterized by pseudorotation phase angles and amplitude parameters, which describe the out-of-plane displacement of ring atoms. In the case of 3-Methyl-3-(2-phenylethyl)pyrrolidine, the bulky substituents at position 3 create steric constraints that influence the preferred puckering conformations. The presence of both a methyl group and a 2-phenylethyl chain on the same carbon atom results in significant steric interactions that restrict the conformational freedom of the ring system compared to less substituted derivatives.
The conformational preferences are further influenced by the flexible nature of the 2-phenylethyl substituent, which can adopt various orientations relative to the pyrrolidine ring. Studies on related compounds have shown that the dihedral angle between the pyrrolidine ring and aromatic substituents can vary significantly, with typical values ranging from approximately 15° to 80° depending on the specific substitution pattern and crystal packing forces. The ethyl bridge in the phenylethyl substituent provides additional conformational flexibility, allowing the phenyl ring to orient in space to minimize steric interactions while maintaining favorable non-bonded contacts.
Comparative Analysis with Related Pyrrolidine Derivatives
Comparative analysis of 3-Methyl-3-(2-phenylethyl)pyrrolidine with related pyrrolidine derivatives reveals significant structural and conformational differences that arise from the unique substitution pattern. When compared to simpler pyrrolidine derivatives such as 1-(2-phenylethyl)pyrrolidine, the presence of the additional methyl group at position 3 creates a quaternary carbon center that fundamentally alters the molecular geometry and conformational behavior. The quaternary substitution pattern contrasts with compounds where substituents are located at different positions or where only single substituents are present.
Analysis of structurally related compounds, such as 3-(2-phenylethyl)pyrrolidine, demonstrates the significant impact of the additional methyl group on molecular properties. The molecular weight difference between 3-(2-phenylethyl)pyrrolidine (175.27 g/mol) and 3-Methyl-3-(2-phenylethyl)pyrrolidine (189.30 g/mol) reflects the addition of the methyl substituent, but the structural implications extend far beyond simple mass differences. The creation of the quaternary carbon center introduces significant steric constraints that affect ring puckering, conformational flexibility, and intermolecular interactions.
Comparative studies with proline derivatives and other substituted pyrrolidines have shown that the position and nature of substituents dramatically influence conformational preferences. For instance, 4-substituted pyrrolidines, such as 4-tert-butylproline derivatives, show different puckering behaviors where the substituent can adopt pseudoequatorial orientations that favor specific envelope conformations. In contrast, the 3,3-disubstituted pattern in 3-Methyl-3-(2-phenylethyl)pyrrolidine creates a different steric environment that influences the conformational equilibrium through different mechanisms.
Table 1: Comparative Molecular Properties of Related Pyrrolidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |
|---|---|---|---|---|
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Unsubstituted |
| 3-(2-phenylethyl)pyrrolidine | C₁₂H₁₇N | 175.27 | 613676-70-3 | 3-monosubstituted |
| 3-Methyl-3-(2-phenylethyl)pyrrolidine | C₁₃H₁₉N | 189.30 | 1248713-00-9 | 3,3-disubstituted |
| 1-(2-phenylethyl)pyrrolidine | C₁₂H₁₇N | 175.27 | - | 1-substituted |
The conformational analysis of these related compounds reveals that the 3,3-disubstituted pattern in 3-Methyl-3-(2-phenylethyl)pyrrolidine represents a unique structural motif within the pyrrolidine family. Studies on similar disubstituted systems have shown that quaternary carbon centers in five-membered rings create distinctive conformational landscapes that differ significantly from those observed in monosubstituted or 1-substituted derivatives. The steric interactions between the methyl and phenylethyl substituents, combined with their influence on ring puckering, create a conformational profile that is characteristic of this specific substitution pattern and distinguishes it from other members of the pyrrolidine family.
Properties
IUPAC Name |
3-methyl-3-(2-phenylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(9-10-14-11-13)8-7-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJRBAYSVMYZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Cyclization via Pyrrolidin-2-one Intermediates
Another approach involves the use of pyrrolidin-2-one (a lactam) derivatives as precursors, which are then functionalized and cyclized to yield the target compound.
-
- Start with 3-ethyl-4-methyl-3-pyrrolidin-2-one or analogs.
- React with activated aryl or alkyl halides or esters (e.g., 4-nitrophenyl esters) in the presence of organic bases such as 4-dimethylaminopyridine or diisopropylethylamine.
- Subsequent amide bond formation with amines like 4-(2-aminoethyl)benzene sulfonamide.
- Final functionalization steps may include reaction with isocyanates to introduce additional substituents.
- These steps lead to highly pure pyrrolidine derivatives with defined substitution patterns.
| Step | Reagents/Conditions |
|---|---|
| Lactam activation | 4-nitrophenyl esters, organic base (e.g., DMAP) |
| Amide formation | 4-(2-aminoethyl)benzene sulfonamide |
| Final substitution | Trans-4-methylcyclohexyl isocyanate |
-
- The intermediates and final products often achieve purities greater than 99%, suitable for pharmaceutical applications.
- Reaction mixtures are typically cooled and quenched with cold water to isolate products efficiently.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methyl-3-(2-phenylethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-phenylethyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrrolidine Derivatives
Structural Analogs
(a) 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride
- Structure : Replaces the 2-phenylethyl group with a 4-(trifluoromethyl)phenyl substituent.
- Properties : Molecular formula C₁₂H₁₄NF₃·HCl; molecular weight 265.7 g/mol. Unlike 3-Methyl-3-(2-phenylethyl)pyrrolidine, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
(b) 1-[2-(3-Methylbutoxy)-2-phenylethyl]pyrrolidine Hydrochloride
- Structure : Features a 3-methylbutoxy group attached to the phenylethyl chain.
- Properties: Molecular formula C₁₇H₂₇NO·ClH; molecular weight 297.86 g/mol.
(c) (3R,4R)-4-(Benzyloxymethyl)-3-hydroxy-4-(2-phenylethyl)pyrrolidine
- Structure : Incorporates a benzyloxymethyl and hydroxyl group on the pyrrolidine ring.
- Synthesis: Derived via Mannich reactions, highlighting the versatility of pyrrolidine functionalization. The hydroxyl group introduces hydrogen-bonding capacity, differing from the non-polar methyl substituent in 3-Methyl-3-(2-phenylethyl)pyrrolidine .
Pharmacologically Active Analogs
(a) MC4R Ligands with Pyrrolidine Cores
- Structure : Derivatives such as 4-chlorophenyl-substituted pyrrolidines (e.g., hMC4R ligands with Ki = 1.0 nM).
- Functional Insights : Substituents at the pyrrolidine nitrogen (e.g., tetrahydropyran) significantly enhance receptor affinity and selectivity. Stereochemistry (S,R vs. R,S) critically impacts agonist/antagonist activity, a factor less explored in 3-Methyl-3-(2-phenylethyl)pyrrolidine .
(b) Controlled Pyrrolidine Derivatives
- Examples : 1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine (PEPAP), a Schedule I controlled substance.
Research and Application Insights
- Enantiomeric Purity : The high enantiomeric excess (84.7% ee) of 3-Methyl-3-(2-phenylethyl)pyrrolidine contrasts with racemic analogs, suggesting superior utility in asymmetric synthesis .
- Biological Relevance: While MC4R ligands demonstrate nanomolar potency, 3-Methyl-3-(2-phenylethyl)pyrrolidine’s lack of polar groups may limit receptor interactions unless further functionalized .
- Regulatory Advantages: Its non-controlled status facilitates broader research applications compared to regulated analogs like PEPAP .
Biological Activity
3-Methyl-3-(2-phenylethyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anticonvulsant effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Methyl-3-(2-phenylethyl)pyrrolidine has a molecular formula of C13H17N and a molecular weight of approximately 201.28 g/mol. The compound features a pyrrolidine ring substituted with a methyl group and a 2-phenylethyl side chain, which are crucial for its biological activity. The unique structure allows for various chemical reactions, influencing its potential therapeutic applications.
Synthesis
The synthesis of 3-Methyl-3-(2-phenylethyl)pyrrolidine can be achieved through several methods, including reductive alkylation and other organic synthesis techniques. These methods can yield varying degrees of purity and yield, necessitating optimization for specific applications.
Analgesic Properties
Research indicates that derivatives of pyrrolidine, including 3-Methyl-3-(2-phenylethyl)pyrrolidine, exhibit significant antinociceptive (pain-relieving) properties. In vivo studies have shown that these compounds interact with various neurotransmitter systems, particularly opioid receptors, which play a critical role in pain modulation.
Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives
| Compound Name | Notable Activities |
|---|---|
| 3-Methyl-3-(2-phenylethyl)pyrrolidine | Potential analgesic activity |
| Fentanyl | Potent analgesic |
| 1-(2-Phenylethyl)-piperidine | Analgesic activity |
| 4-Anilino-piperidine derivatives | High analgesic potency |
This table illustrates how structural variations among pyrrolidine derivatives can lead to different biological activities.
Anticonvulsant Activity
In addition to analgesic effects, some studies have evaluated the anticonvulsant properties of 3-Methyl-3-(2-phenylethyl)pyrrolidine. Compounds in this class have been tested using models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, demonstrating potential efficacy in reducing seizure activity.
The mechanism of action for 3-Methyl-3-(2-phenylethyl)pyrrolidine involves its interaction with specific molecular targets. It is believed that the compound binds to various receptors or enzymes, altering their activity and leading to diverse biological effects. The precise pathways remain an area for further research but are likely linked to its structural similarity to known analgesics such as fentanyl .
Case Studies and Research Findings
A significant body of research has focused on the pharmacological profiles of pyrrolidine derivatives:
- Study on Analgesic Potency : A study demonstrated that modifications on the pyrrolidine ring could enhance binding affinity for opioid receptors, suggesting that similar modifications could be beneficial for 3-Methyl-3-(2-phenylethyl)pyrrolidine .
- Anticonvulsant Activity Assessment : In vivo assessments have shown that certain derivatives exhibit reduced seizure frequency in animal models, indicating potential therapeutic applications in epilepsy management.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-methyl-3-(2-phenylethyl)pyrrolidine with high enantiomeric purity?
- Methodological Answer : Utilize asymmetric catalysis, such as chiral auxiliaries or transition-metal-catalyzed cyclization, to control stereochemistry. Post-synthetic purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) can enhance enantiomeric excess. Reaction optimization via Design of Experiments (DoE) is critical for identifying optimal temperature, solvent, and catalyst ratios .
Q. How can the conformational flexibility of the pyrrolidine ring in this compound be experimentally characterized?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., - NOESY) to analyze spatial proximity of substituents. X-ray crystallography using SHELX for structure refinement provides precise bond angles and torsional parameters .
Q. What analytical techniques are suitable for confirming the molecular structure of 3-methyl-3-(2-phenylethyl)pyrrolidine?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula verification, Fourier-transform infrared (FT-IR) spectroscopy for functional group identification, and NMR for carbon skeleton elucidation. Cross-validate with computational tools like Mercury for crystallographic visualization .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 3-methyl-3-(2-phenylethyl)pyrrolidine derivatives as enzyme inhibitors?
- Methodological Answer : Apply 3D-QSAR methods (e.g., CoMFA, CoMSIA) to correlate structural features with inhibitory activity. Molecular docking (using AutoDock Vina or Schrödinger) can identify binding poses at target sites (e.g., DPP-4), highlighting favorable interactions like hydrogen bonding or π-π stacking .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for pyrrolidine derivatives?
- Methodological Answer : Reassess force field parameters in docking simulations to account for solvation effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Use free-energy perturbation (FEP) calculations to refine activity predictions .
Q. How can ring puckering parameters quantify the non-planarity of the pyrrolidine moiety in this compound?
- Methodological Answer : Calculate puckering amplitude () and phase angle () using Cremer-Pople coordinates derived from crystallographic data. Software like ORTEP-3 can visualize deviations from planarity, while Gaussian-based DFT simulations provide energy landscapes for puckered conformers .
Q. What crystallographic challenges arise when refining structures of 3-methyl-3-(2-phenylethyl)pyrrolidine derivatives, and how are they addressed?
- Methodological Answer : Twinning or disorder in crystals can complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered regions. High-resolution data (≤1.0 Å) and Hirshfeld atom refinement improve accuracy .
Q. How does flow chemistry enhance the scalability of pyrrolidine synthesis while maintaining stereochemical integrity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
